Thiomorpholine vs. Morpholine: Impact on Antimycobacterial Potency in a Parallel Quinoline Series
In a head-to-head comparative study of morpholine, thiomorpholine, and piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, the thiomorpholine-bearing analog (compound 7f) exhibited significantly greater antimycobacterial potency (MIC = 1.56 μg/mL) than its direct morpholine counterpart (compound 7a) and most other analogs in the series [1]. This direct intra-class comparison illustrates that the thiomorpholine moiety can confer measurable potency advantages in quinoline-based antimicrobial contexts.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) against Mycobacterium tuberculosis H37Rv |
|---|---|
| Target Compound Data | Compound 7f (thiomorpholine analog): MIC = 1.56 μg/mL |
| Comparator Or Baseline | Compound 7a (morpholine analog) and other piperazine analogs: MIC range not explicitly stated for 7a in abstract, but 7f and 7p designated as most potent overall. |
| Quantified Difference | 7f ranked among the two most potent compounds (MIC 1.56 μg/mL) across all 16 analogs tested. |
| Conditions | In vitro screening against M. tuberculosis H37Rv (MTB) strain using standard microdilution assay. |
Why This Matters
This provides rare direct evidence that the thiomorpholine substituent can outperform morpholine in a quinoline context, guiding procurement when antimycobacterial or general antimicrobial screening is the primary objective.
- [1] Marvadi, S. K., Krishna, V. S., Sriram, D., & Kantevari, S. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. View Source
